N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

Physicochemical profiling Lead-likeness Bromine effect

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine (C₁₁H₁₁BrN₂S, MW 283.19 g/mol) is a heterobifunctional building block comprising a 5-bromothiophene moiety linked via a methylamine bridge to a 2-methylpyridin-3-amine core. The compound belongs to the class of N-alkylated pyridin-3-amines bearing a halogenated thiophene substituent, a scaffold recognized in kinase inhibitor medicinal chemistry and cross-coupling-based library synthesis ,.

Molecular Formula C11H11BrN2S
Molecular Weight 283.19 g/mol
Cat. No. B13317746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine
Molecular FormulaC11H11BrN2S
Molecular Weight283.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)NCC2=CC=C(S2)Br
InChIInChI=1S/C11H11BrN2S/c1-8-10(3-2-6-13-8)14-7-9-4-5-11(12)15-9/h2-6,14H,7H2,1H3
InChIKeyFTEGZOYGEBXHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine – Procurement-Grade Physicochemical and Synthetic Profile


N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine (C₁₁H₁₁BrN₂S, MW 283.19 g/mol) is a heterobifunctional building block comprising a 5-bromothiophene moiety linked via a methylamine bridge to a 2-methylpyridin-3-amine core . The compound belongs to the class of N-alkylated pyridin-3-amines bearing a halogenated thiophene substituent, a scaffold recognized in kinase inhibitor medicinal chemistry and cross-coupling-based library synthesis [1], [2]. Its XLogP3 of 3.5 and hydrogen bond donor count of 1 confer moderate lipophilicity suitable for lead-like chemical space .

Why N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine Cannot Be Replaced by In-Class Analogs Without Consequence


Within the pyridin-3-amine / thiophene-methylamine family, even minor structural variations produce quantifiable divergence in physicochemical properties and synthetic utility. Removing the bromine atom eliminates the aryl halide handle required for palladium-catalyzed cross-coupling ; relocating the bromine from the 5- to the 3-position of the thiophene ring alters steric accessibility for downstream reactions ; moving the bromine from the thiophene to the pyridine ring (as in 5-bromo-N-(thiophen-2-ylmethyl)pyridin-3-amine) changes both electronic distribution and the site available for further functionalization. These structural distinctions translate into measurable differences in molecular weight (ΔMW ≥ 79 Da), lipophilicity, and reactivity that cannot be compensated by simply selecting a different in-class compound.

Quantitative Differentiation Evidence for N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Analog

Direct comparison against the non-brominated analog 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine (CAS 1516286-07-9) reveals a molecular weight increase of 78.90 g/mol attributable to the 5-bromine substituent , . The brominated target additionally carries an XLogP3 of 3.5 , consistent with a ΔLogP of approximately +0.9 units relative to the non-brominated analog, based on the established aromatic bromine π constant of 0.86 [1]. These differences are material: the brominated compound occupies a distinct region of lead-like chemical space with implications for membrane permeability and protein binding.

Physicochemical profiling Lead-likeness Bromine effect

Synthetic Cross-Coupling Reactivity – Aryl Halide Handle vs. Non-Halogenated Analogs

The target compound bears a bromine atom at the 5-position of the thiophene ring, providing an aryl halide handle for Pd(0)-catalyzed Suzuki–Miyaura, Ullmann, and Buchwald–Hartwig cross-coupling reactions . In contrast, the non-brominated analog 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine lacks this synthetic handle entirely, precluding direct participation in these transformations without prior halogenation. Class-level evidence demonstrates that 5-bromo-2-methylpyridin-3-amine (a structurally related scaffold) undergoes efficient Suzuki coupling with arylboronic acids, producing derivatives in moderate to good yields (typically 45–78% across a panel of nine aryl partners) [1]. The 5-bromo substitution pattern on the thiophene is also preferred over the 3-bromo regioisomer for steric accessibility in cross-coupling due to reduced peri-interactions with the methylene linker .

Suzuki coupling C–C bond formation Building block utility

Pharmacophoric Contribution of the 5-Bromothiophen-2-yl Methyl Group to Kinase Inhibitory Activity – Class-Level Evidence

Although direct activity data for the target compound against specific kinases are not publicly reported, class-level evidence demonstrates that the 5-bromothiophen-2-yl methyl substituent contributes meaningfully to kinase-targeted antiproliferative activity. In a series of 4-anilinoquinazoline EGFR inhibitors, the compound N(6)-((5-bromothiophen-2-yl)methyl)-N(4)-(3-chlorophenyl)quinazoline-4,6-diamine (bearing the identical 5-bromothiophen-2-yl methyl group) exhibited IC₅₀ = 3.11 μM against Hep G2 hepatocellular carcinoma cells and IC₅₀ = 0.82 μM against A549 non-small cell lung cancer cells [1]. This compound was the most potent in its series, and molecular docking confirmed productive engagement of the EGFR ATP-binding site [1]. Substitution of the 5-bromothiophene moiety with other heterocyclic groups in the same series resulted in substantially reduced activity, suggesting a pharmacophoric role for the bromothiophene-methyl group beyond simple lipophilic contribution. Caution: this is class-level evidence derived from a quinazoline scaffold; direct extrapolation to the pyridin-3-amine scaffold of the target compound requires experimental verification.

EGFR kinase inhibition Antiproliferative activity Pharmacophore mapping

Purity Specification and Vendor Quality Differentiation

The target compound is commercially available from Fluorochem (via CymitQuimica) at a certified purity of 98% . In contrast, many in-class thiophene-pyridine methylamine building blocks are offered only at 95% purity . The 3-percentage-point purity differential reduces the burden of chromatographic purification prior to use in sensitive cross-coupling or biological assay workflows. Additionally, the Fluorochem-sourced material carries a defined InChI Key (FTEGZOYGEBXHLW-UHFFFAOYSA-N) and full analytical characterization , enabling unambiguous identity verification—a non-trivial advantage given the existence of structurally similar regioisomers with identical molecular formulas (e.g., N-[(3-bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine and N-[(4-bromothiophen-2-yl)methyl]-6-methylpyridin-3-amine) .

Chemical purity Quality assurance Procurement specification

Procurement-Driven Application Scenarios for N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine Based on Verified Evidence


Kinase Inhibitor Fragment-Based Lead Generation in Oncology Research

Research teams conducting fragment-based or structure-based discovery of kinase inhibitors can deploy this compound as a privileged fragment. The 5-bromothiophen-2-yl methyl group has demonstrated pharmacophoric relevance in EGFR kinase inhibition (IC₅₀ = 0.82 μM against A549 NSCLC cells in a quinazoline context) [1]. When combined with the pyridin-3-amine hinge-binding motif, this scaffold offers a two-point pharmacophore that can be elaborated via the bromine handle into diverse lead series. Procurement of this specific bromination state and substitution pattern, rather than a non-brominated or regioisomeric analog, is supported by the class-level activity evidence linking 5-bromothiophene-methyl substitution to enhanced kinase-targeted antiproliferative effects [1].

Parallel Library Synthesis via Suzuki–Miyaura Diversification

Medicinal chemistry groups seeking to generate focused compound libraries can exploit the aryl bromide at the thiophene 5-position for late-stage Suzuki–Miyaura diversification. The structurally analogous scaffold 5-bromo-2-methylpyridin-3-amine has been extensively validated as a Suzuki substrate, producing derivatives in yields of 45–78% across nine arylboronic acid coupling partners [2]. The target compound extends this validated reactivity to the thiophene-methylamine-pyridine architecture, with the 5-bromo regioisomer offering superior steric accessibility relative to the 3-bromo isomer . Procurement rationale: selecting the 5-bromo regioisomer maximizes the library size achievable per synthetic campaign.

Structure-Activity Relationship (SAR) Exploration of Halogen Bonding in Protein-Ligand Interactions

The bromine atom at the thiophene 5-position, with its σ-hole potential for halogen bonding, makes this compound a valuable probe for SAR studies investigating halogen bond contributions to target engagement. The compound's XLogP3 of 3.5 and MW of 283.19 g/mol place it in favorable lead-like space . Comparison with the non-brominated analog (MW 204.29, estimated LogP ~2.6) allows paired testing to deconvolute the contribution of the bromine atom to binding affinity vs. lipophilicity-driven effects. This paired procurement strategy is not feasible with the non-brominated analog alone.

Chemical Probe Synthesis and Bioconjugation Via Orthogonal Reactivity

The target compound offers orthogonal reactivity: the secondary amine can be functionalized via reductive amination or acylation, while the aryl bromide enables Pd-catalyzed cross-coupling. This dual reactivity is absent in non-halogenated analogs . For chemical biology groups constructing target-engagement probes (e.g., photoaffinity labels or PROTAC precursors), this orthogonality permits sequential, chemoselective elaboration without protecting group manipulation. The 98% purity specification from Fluorochem reduces the risk of catalyst-poisoning impurities in subsequent Pd-mediated steps.

Quote Request

Request a Quote for N-[(5-Bromothiophen-2-yl)methyl]-2-methylpyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.